molecular formula C14H17N5S B5561502 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5561502
M. Wt: 287.39 g/mol
InChI Key: RQLPGRFJGGNBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The introduction of "5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine" would likely involve discussions on the broader class of pyrazolo[1,5-a]pyrimidine and thiazolo[3,2-a]pyrimidine derivatives, which are known for their potential pharmacological activities. These compounds are synthesized through various methods, including one-pot multi-component reactions, and are studied for their molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, cyclization, and substitutions. For example, compounds have been synthesized through reactions involving amino-thiazoles, ethyl cyanoacetate, and further transformed into fused heterocyclic systems via reactions with various reagents (Youssef et al., 2013).

Molecular Structure Analysis

Molecular structures of related compounds have been determined through analytical and spectral data, including NMR, IR, and X-ray crystallography. For instance, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate were established, highlighting intramolecular N-H...O bonds (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds involve transformations via nitration, chlorination, amination, and cyclization to yield new heterocyclic systems with potential antimicrobial, antifungal, and anti-inflammatory activities (El‐Emary et al., 2021).

Physical Properties Analysis

The synthesis and structural elucidation of compounds similar to the target molecule often involve the study of their physical properties through spectral and crystallographic analysis. However, specific details on the physical properties of "5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine" are not provided in the available literature.

Chemical Properties Analysis

Chemical properties of heterocyclic compounds in this class include their reactivity towards various chemical reagents, leading to the formation of new compounds with diverse biological activities. The chemical properties are characterized by their functional groups, substitution patterns, and the presence of intramolecular hydrogen bonds that influence their biological activities (Titi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of pyrazole derivatives, including structural analogs to 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine. Studies have shown that these compounds can be synthesized through various methods, including microwave irradiative cyclocondensation and multi-component condensations. These processes often yield compounds with potential antitumor, antifungal, and antibacterial activities due to the presence of specific pharmacophore sites (Titi et al., 2020), (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities

Derivatives of 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine have been evaluated for their antimicrobial and anticancer properties. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin have shown significant activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Khobragade et al., 2010). Furthermore, some derivatives have demonstrated promising anticancer activities, suggesting their potential for development into therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitubercular Activity

Research into the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives has shown that these compounds exhibit potent in vitro growth inhibition against Mycobacterium tuberculosis. This suggests their potential use in developing new treatments for tuberculosis (Sutherland et al., 2022).

Enzyme Inhibition and Activation

Compounds related to 5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine have been studied for their ability to inhibit enzymes or act as activators for specific biological pathways. For example, some derivatives have been synthesized and evaluated as glucokinase (GK) activators, showing significant efficacy in lowering glucose levels in mice after oral glucose loading, indicating their potential as hypoglycemic agents (Song et al., 2011).

properties

IUPAC Name

5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-3-11-8-13(19-12(18-11)4-7-16-19)15-6-5-14-17-10(2)9-20-14/h4,7-9,15H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLPGRFJGGNBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=NN2C(=C1)NCCC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.